3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide
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Description
3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H14ClN5O2 and its molecular weight is 379.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known to bind to the iron in the heme moiety of cyp-450 . The phenyl moieties also have a key interaction in the active site of the enzyme .
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the enzyme’s activity, potentially affecting various biochemical pathways.
Biochemical Pathways
Compounds with a 1,2,4-triazole ring are known to have broad-spectrum biological activities . They can form hydrogen bonds with different targets, leading to changes in various biochemical pathways .
Pharmacokinetics
It is known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Compounds with a 1,2,4-triazole ring are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c1-12-17(18(24-27-12)15-4-2-3-5-16(15)20)19(26)23-13-6-8-14(9-7-13)25-11-21-10-22-25/h2-11H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLSEHJSCFEWLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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